molecular formula C28H26N4O3S2 B2984014 N-(2,5-dimethylphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide CAS No. 1115408-60-0

N-(2,5-dimethylphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide

Cat. No.: B2984014
CAS No.: 1115408-60-0
M. Wt: 530.66
InChI Key: NLRGHYRNPJIDHA-UHFFFAOYSA-N
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Description

This compound belongs to the class of benzo-fused pyrimidothiazine derivatives, characterized by a thioacetamide linker and a 5,5-dioxido sulfone group. The structure includes a 2,5-dimethylphenyl group attached to the acetamide nitrogen and a 4-methylbenzyl substituent on the pyrimidothiazine ring.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[6-[(4-methylphenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O3S2/c1-18-9-12-21(13-10-18)16-32-24-7-5-4-6-22(24)27-25(37(32,34)35)15-29-28(31-27)36-17-26(33)30-23-14-19(2)8-11-20(23)3/h4-15H,16-17H2,1-3H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLRGHYRNPJIDHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C4=NC(=NC=C4S2(=O)=O)SCC(=O)NC5=C(C=CC(=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethylphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and neurotropic activities.

Chemical Structure and Properties

The compound's structure consists of a thiazin moiety linked to a dimethylphenyl group and an acetamide functional group. Its intricate structure suggests potential interactions with various biological targets.

Structural Formula

C21H24N2O3S\text{C}_{21}\text{H}_{24}\text{N}_2\text{O}_3\text{S}

Molecular Weight

The molecular weight of the compound is approximately 372.49 g/mol.

Antimicrobial Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit promising antimicrobial properties. For instance:

  • Thiazole Derivatives : A series of thiazole derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Enterococcus faecium, including strains resistant to conventional antibiotics such as vancomycin .
  • Mechanism of Action : The antimicrobial activity is believed to be due to the disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Anticancer Activity

The compound's potential as an anticancer agent has also been investigated:

  • Cell Lines Tested : Studies have utilized A549 (lung cancer) and Caco-2 (colorectal cancer) cell lines to evaluate cytotoxicity and anti-proliferative effects .
  • Results : The compound exhibited dose-dependent cytotoxicity against these cancer cell lines, indicating its potential as a therapeutic agent in oncology. The structure-activity relationship (SAR) analysis revealed that modifications in the thiazine ring significantly influenced anticancer efficacy .

Neurotropic Activity

In addition to antimicrobial and anticancer properties, the compound has been evaluated for neurotropic effects:

  • Dual Action : Some derivatives have shown dual-action properties as anticonvulsants and anxiolytics. For example, certain compounds demonstrated lower effective doses (ED50) compared to established treatments like ethosuximide .

Case Study 1: Antimicrobial Efficacy

A study focusing on the synthesis of thiazole derivatives reported that compounds similar to this compound showed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Notably, compounds with specific substitutions exhibited enhanced activity against drug-resistant strains .

Case Study 2: Anticancer Potential

Research conducted on the anticancer properties of related compounds indicated significant inhibition of cell proliferation in A549 cells. The study highlighted the importance of structural modifications in enhancing cytotoxicity and selectivity towards cancer cells while minimizing effects on normal cells .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of the target compound with structurally related analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point/Stability
Target Compound C25H24N4O3S2 ~504.6* 2,5-Dimethylphenyl, 4-methylbenzyl, thioacetamide Not reported; inferred stable
N-(3-acetylphenyl)-... (CAS 1115408-66-6) C21H17ClN4O4S2 489.0 3-Acetylphenyl, chloro, methyl N/A (MSDS data incomplete)
Compound 11a C20H10N4O3S 386.38 2,4,6-Trimethylbenzylidene, 5-methylfuran 243–246°C, 68% yield
Compound 12 C17H10N4O3 318.29 Pyrimidoquinazoline, carbonitrile 268–269°C, 57% yield

*Calculated based on molecular formula.

Key Observations :

  • Substituents like the 2,5-dimethylphenyl group enhance lipophilicity, contrasting with the polar acetyl group in CAS 1115408-66-6, which may improve aqueous solubility .
  • Compound 12’s pyrimidoquinazoline core demonstrates a distinct heterocyclic system, leading to a higher melting point (268–269°C) due to rigid planar geometry .

Inferred Pharmacological Profiles

  • Target Compound : The 4-methylbenzyl group may enhance binding to hydrophobic enzyme pockets (e.g., cyclooxygenase-2 or JAK kinases), while the thioacetamide linker could modulate redox activity.
  • Compound 11a : The 5-methylfuran moiety implies possible anti-inflammatory or antimicrobial activity, as furan derivatives are known for biofilm disruption.

Stability and Reactivity

  • The 5,5-dioxido group in the target compound confers sulfone stability, reducing susceptibility to metabolic oxidation compared to sulfides .
  • Compound 11a’s benzylidene group may undergo hydrolysis under acidic conditions, limiting oral bioavailability .

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